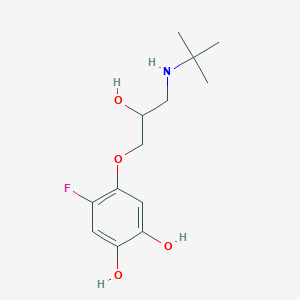![molecular formula C14H16N2O5S B158671 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione CAS No. 1110670-49-9](/img/structure/B158671.png)
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Overview
Description
5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione (MMID) is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various fields. MMID has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, anti-viral, and anti-bacterial properties. In addition, its unique chemical structure makes it an attractive target for further research in the fields of drug development and medicinal chemistry.
Scientific Research Applications
Inhibitory Properties in Biochemical Processes
Research indicates that derivatives of 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione have been evaluated for their inhibitory properties against specific enzymes. For instance, in a study by (Jiang & Hansen, 2011), derivatives of this compound were synthesized and found to be potent inhibitors against caspase-3, a key enzyme in apoptosis, demonstrating competitive inhibitory mechanisms.
Structural Characteristics and Interactions
The structural features of similar compounds have been analyzed to understand their interaction and conformational properties. For example, (Ravishankar et al., 2003) studied a related compound, noting its planar indole ring system and the orientations influenced by intramolecular interactions. This research aids in understanding how such compounds may behave in biological systems.
Antimicrobial Activities
Compounds derived from 1H-indole-2,3-dione, which is structurally related to the compound , have shown promising antimicrobial activities. (Ashok et al., 2015) synthesized a series of such derivatives and found them to exhibit high antimicrobial activity against various bacterial and fungal strains.
Receptor Antagonist Properties
N1-arylsulfonyl derivatives of related indole compounds have been studied for their affinity to specific receptors. (Cole et al., 2005) found that such compounds displayed high affinity for the 5-HT6 receptor, a neurotransmitter receptor, suggesting potential applications in neurological research.
Anti-tumor and Anti-inflammatory Activities
Certain derivatives have shown potential in anti-tumor and anti-inflammatory applications. (Girgis, 2009) reported that some synthesized compounds exhibited promising anti-tumor activity against melanoma cell lines and considerable anti-inflammatory properties.
properties
IUPAC Name |
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMNVJNDYLJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




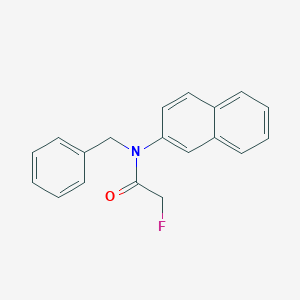
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
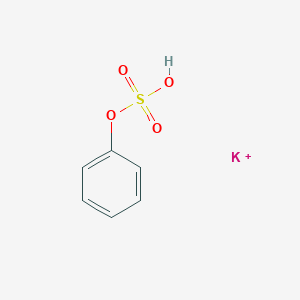


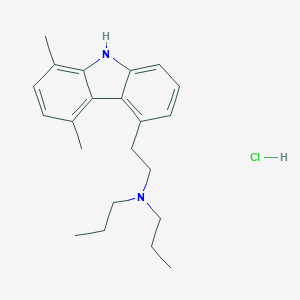

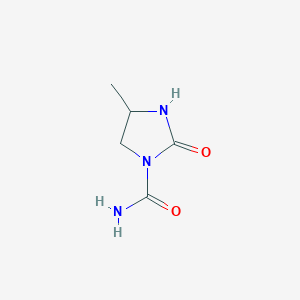
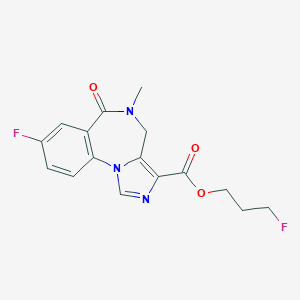
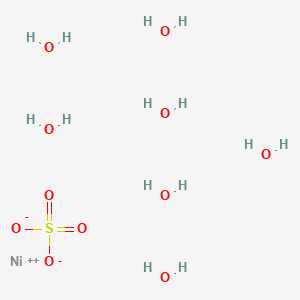
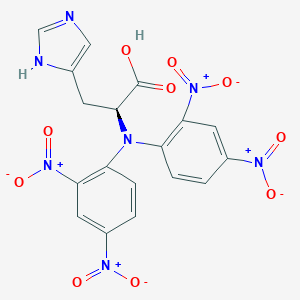
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
